5,8-Dibromobenzo[c]phenanthrene
Overview
Description
5,8-Dibromobenzo[c]phenanthrene is a chemical compound with the empirical formula C18H10Br2 . It has a molecular weight of 386.08 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isBrC1=CC2=C(C(C=CC=C3)=C3C(Br)=C2)C4=CC=CC=C41
. The InChI is 1S/C18H10Br2/c19-16-9-11-10-17(20)13-6-2-4-8-15(13)18(11)14-7-3-1-5-12(14)16/h1-10H
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 386.08 . The compound is solid in form . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Synthesis and Characterization
Substitution by Fluorine
The synthesis of k-region monofluoro- and difluorobenzo(c)phenanthrenes, including 5,8-difluorobenzo(c)phenanthrenes, has been developed for studying metabolic activation and detoxication pathways of polycyclic aromatic hydrocarbons (PAHs). This method highlights the importance of fluorine substitution in understanding carcinogenic potential and metabolic pathways of PAHs (Mirsadeghi et al., 1989).
Chiral Molecular Templates
The synthesis of chiral helical molecular templates based on trans-5,6,6a,7,8,12b-Hexahydro-1,12-dimethylbenzo[c]phenanthrene-5,8-dione demonstrates the potential for creating stereoselective molecular structures, which could have applications in molecular engineering and pharmaceuticals (Cheung et al., 1997).
Molecular Dynamics and Properties
Spectroscopy Studies
Investigation into the electronic absorption, polarized excitation, and circular dichroism spectra of [5]-helicene (dibenzo[c,g]phenanthrene) contributes to understanding the spectroscopic properties of benzo[c]phenanthrene derivatives. These studies are essential for developing advanced materials with specific optical properties (Brown et al., 1971).
Electronic Effects in Crowded Systems
The study of through-space 13C–19F couplings in highly-crowded systems like 1-fluorobenzo[c]phenanthrene provides insights into the electronic effects and molecular dynamics in crowded aromatic systems. This research is significant for designing molecules with specific electronic properties for use in electronic and photonic devices (Hsee & Sardella, 1990).
Biological Activity and Environmental Impact
Tumor-Initiating Activity
The study of tumor-initiating activity of benzo(c)phenanthrene bay-region diol-epoxides on mouse skin suggests the potential carcinogenic nature of certain benzo[c]phenanthrene derivatives. This research is crucial for understanding the environmental and health impacts of PAHs (Levin et al., 1980).
Natural Phenanthrenes
Research on natural phenanthrenes, including derivatives of benzo[c]phenanthrene, has revealed various biological activities such as cytotoxicity, antimicrobial, and anti-inflammatory effects. This indicates the potential of these compounds in pharmaceutical applications (Kovács et al., 2008).
Safety and Hazards
The safety information available indicates that 5,8-Dibromobenzo[c]phenanthrene is harmful if swallowed . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Properties
IUPAC Name |
5,8-dibromobenzo[c]phenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-16-9-11-10-17(20)13-6-2-4-8-15(13)18(11)14-7-3-1-5-12(14)16/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVEJSWEFNBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C(=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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